N-(3-chloro-4-fluorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide
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Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, molar mass, and other physical properties. Chemical properties might include its acidity or basicity, reactivity with other compounds, and stability.Scientific Research Applications
Enantioselective Synthesis
A study by Wang et al. explored the fine-tuning of N-fluorobenzenesulfonamide reactivity and selectivity in fluorination reactions by modifying phenyl ring substituents. This approach was applied in the enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes, yielding high selectivity and excellent yields using N-fluoro-4,4'-difluoro-benzenesulfonamide as a fluorinating agent (Wang et al., 2014).
COX-2 Inhibition for Pain and Inflammation
Hashimoto et al. synthesized a series of benzenesulfonamide derivatives to evaluate their inhibition of cyclooxygenase-2 (COX-2), a key enzyme in pain and inflammation pathways. The study found that introducing a fluorine atom at the ortho position to the sulfonamide group significantly enhanced COX-2 selectivity, leading to the development of a potent and selective COX-2 inhibitor, JTE-522, for treating pain and inflammation (Hashimoto et al., 2002).
Electrophilic Fluorination
Yasui et al. introduced N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), a sterically demanding electrophilic fluorinating reagent. NFBSI was shown to enhance the enantioselectivity of products in cinchona alkaloid-catalyzed enantioselective fluorination reactions, demonstrating its utility in synthesizing enantioselective compounds (Yasui et al., 2011).
Aminochlorination of Alkenes
Pu et al. developed a novel, catalyst-free aminochlorination of alkenes using N-chloro-N-fluorobenzenesulfonamide (CFBSA), showcasing the reagent's versatility in producing chloroaminated compounds. This method highlights the role of fluorine in influencing reactivity and regioselectivity, expanding the toolbox for organic synthesis (Pu et al., 2016).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This could involve potential applications of the compound, areas for further research, and its role in the development of new technologies or therapies.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO2S/c1-9-7-10(2)12(4)16(11(9)3)22(20,21)19-13-5-6-15(18)14(17)8-13/h5-8,19H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRBRHXXFDWHMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide |
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